6-(Benzyloxy)hexylmagnesium bromide

Catalog No.
S6605404
CAS No.
112026-22-9
M.F
C13H19BrMgO
M. Wt
295.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)hexylmagnesium bromide

CAS Number

112026-22-9

Product Name

6-(Benzyloxy)hexylmagnesium bromide

IUPAC Name

magnesium;hexoxymethylbenzene;bromide

Molecular Formula

C13H19BrMgO

Molecular Weight

295.50 g/mol

InChI

InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1

InChI Key

PSIWMUWQSWJUHY-UHFFFAOYSA-M

SMILES

[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-]

Nucleophilic Character and Reactivity

A key feature of 6-(Benzyloxy)hexylmagnesium bromide is its strong nucleophilic character. This arises from the negative charge concentrated on the carbon atom bonded to the magnesium (Mg) in the molecule. This negative charge allows it to readily react with electron-deficient species, known as electrophiles. This reactivity makes it particularly useful in forming carbon-carbon bonds, a fundamental step in organic synthesis [1].

Here's a source for the nucleophilic character of Grignard reagents:

Applications in Carbonyl Chemistry

One of the most prominent applications of 6-(Benzyloxy)hexylmagnesium bromide lies in its reactions with carbonyl compounds, which contain a carbon-oxygen double bond (C=O). These reactions often lead to the formation of new carbon-carbon bonds. For instance, the Grignard reagent can react with aldehydes and ketones to produce primary, secondary, or tertiary alcohols, depending on the substitution pattern of the carbonyl compound [1].

This source discusses carbonyl addition reactions with Grignard reagents:

Additional Synthetic Applications

Beyond carbonyl chemistry, 6-(Benzyloxy)hexylmagnesium bromide finds use in various other organic transformations. Here are some examples:

  • Epoxidation: The Grignard reagent can react with epoxides (cyclic ethers with a three-membered ring) to produce alcohols with rearranged carbon skeletons [1].
  • Reductive coupling: Under specific conditions, the Grignard reagent can be used for reductive coupling reactions, forming carbon-carbon bonds between two suitable organic fragments [2].

6-(Benzyloxy)hexylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the presence of a hexyl chain attached to a benzyloxy group, making it a versatile reagent in organic synthesis. The compound has a molecular formula of C13H19BrMgO and is typically utilized in various nucleophilic addition reactions due to its strong reactivity with electrophiles.

In synthetic organic chemistry, 6-(Benzyloxy)hexylmagnesium bromide acts as a nucleophile. It can react with carbonyl compounds, imines, and other electrophiles to form alcohols and amines. For instance, when treated with α-chiral substituted aldimines, it yields products with varying diastereoselectivity depending on the reaction conditions. In one study, it was found that this Grignard reagent produced a 90:10 ratio favoring the trans product in a specific reaction setup, demonstrating its utility in asymmetric synthesis .

While specific biological activities of 6-(Benzyloxy)hexylmagnesium bromide are not extensively documented, Grignard reagents in general have been explored for their potential therapeutic applications. They may participate in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals. The benzyloxy group may enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological systems.

Synthesis of 6-(Benzyloxy)hexylmagnesium bromide typically involves the reaction of 6-bromohexanol with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The general procedure is as follows:

  • Preparation of Magnesium Turnings: Magnesium turnings are cleaned and dried.
  • Reaction Setup: In a dry flask under inert atmosphere (nitrogen or argon), THF is added along with the magnesium turnings.
  • Addition of Bromide: 6-bromohexanol is slowly added to the mixture while stirring.
  • Formation of Grignard Reagent: The reaction proceeds to form 6-(Benzyloxy)hexylmagnesium bromide, which can be used immediately or stored under inert conditions .

6-(Benzyloxy)hexylmagnesium bromide finds applications primarily in organic synthesis. Its ability to act as a nucleophile allows it to participate in:

  • Synthesis of Alcohols: Reacting with carbonyl compounds to yield secondary or tertiary alcohols.
  • Formation of Carbon-Carbon Bonds: Useful in constructing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Chemistry: Potentially involved in synthesizing compounds with medicinal properties.

The interactions of 6-(Benzyloxy)hexylmagnesium bromide with various electrophiles have been studied to understand its reactivity profile better. For example, its reaction with imines has shown varying diastereoselectivity based on steric and electronic factors present in the substrate, indicating that modifications to the electrophile can significantly influence reaction outcomes .

Several compounds are structurally or functionally similar to 6-(Benzyloxy)hexylmagnesium bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Hexylmagnesium bromideSimple Grignard reagentLacks benzyloxy substituent; less sterically hindered
Benzyloxyphenylmagnesium bromideAromatic Grignard reagentContains aromatic system; different reactivity profile
Benzylmagnesium chlorideSimple organomagnesiumChloride instead of bromide; less reactive
Octyldimethylsilylmagnesium bromideSilyl-substituted GrignardSilyl group provides different reactivity

The presence of the benzyloxy group in 6-(Benzyloxy)hexylmagnesium bromide enhances its steric bulk compared to simpler Grignard reagents, allowing for selective reactions that might be challenging for others.

Hydrogen Bond Acceptor Count

3

Exact Mass

294.04697 g/mol

Monoisotopic Mass

294.04697 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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